5-Bromo-1-cyclopropyl-6-methyl-4-oxopyridine-3-carboxylic acid
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Overview
Description
5-Bromo-1-cyclopropyl-6-methyl-4-oxopyridine-3-carboxylic acid is a chemical compound with a complex structure that includes a bromine atom, a cyclopropyl group, a methyl group, and a carboxylic acid group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-cyclopropyl-6-methyl-4-oxopyridine-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyridine ring followed by the introduction of the various substituents. One common approach is to start with a suitable pyridine derivative and perform a series of halogenation, alkylation, and oxidation reactions to introduce the bromine, cyclopropyl, and methyl groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for large-scale production, focusing on cost-effective reagents, efficient reaction conditions, and minimizing by-products. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Addition: Electrophilic addition reactions can be performed using electrophiles like halogens or carbonyl compounds.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridines or other heterocyclic compounds.
Addition: Formation of halogenated or carbonylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-Bromo-1-cyclopropyl-6-methyl-4-oxopyridine-3-carboxylic acid can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its unique structure may allow it to interact with specific biological targets.
Medicine: This compound has potential applications in drug discovery and development. It can be used as a lead compound for the design of new therapeutic agents, particularly in the treatment of diseases involving pyridine receptors or pathways.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, materials, and coatings. Its properties may be exploited to develop new products with enhanced performance and functionality.
Mechanism of Action
The mechanism by which 5-Bromo-1-cyclopropyl-6-methyl-4-oxopyridine-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor of a particular enzyme or receptor. The molecular targets and pathways involved would be identified through biochemical and pharmacological studies.
Comparison with Similar Compounds
4-Bromo-1-cyclopropyl-6-methyl-3-oxopyridine-2-carboxylic acid
5-Bromo-1-cyclopropyl-4-oxopyridine-3-carboxylic acid
6-Bromo-1-cyclopropyl-4-oxopyridine-3-carboxylic acid
Uniqueness: 5-Bromo-1-cyclopropyl-6-methyl-4-oxopyridine-3-carboxylic acid is unique due to its specific arrangement of substituents on the pyridine ring, which can influence its reactivity and biological activity. This structural difference may result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-bromo-1-cyclopropyl-6-methyl-4-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-5-8(11)9(13)7(10(14)15)4-12(5)6-2-3-6/h4,6H,2-3H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTMMQOZSYPHIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CN1C2CC2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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